(E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5h)-imine
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Overview
Description
(E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5h)-imine is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethylphenyl hydrazono group. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of (E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5h)-imine typically involves multi-component reactions. One common method includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This approach is efficient and scalable, providing moderate to good yields of the desired product . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The hydrazono group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5h)-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. Compared to these compounds, (E)-4-Methyl-5-(2-(3-(trifluoromethyl)phenyl)hydrazono)thiazol-2(5h)-imine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties.
Properties
IUPAC Name |
4-methyl-5-[[3-(trifluoromethyl)phenyl]diazenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4S/c1-6-9(19-10(15)16-6)18-17-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBWKXAIRTVFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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